molecular formula C10H11FO3 B13303457 2-(2-Fluoro-4-methoxyphenyl)propanoic acid

2-(2-Fluoro-4-methoxyphenyl)propanoic acid

Cat. No.: B13303457
M. Wt: 198.19 g/mol
InChI Key: VZBJPBLTUDWWAC-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is primarily used in research and development, particularly in the field of pharmaceuticals and organic chemistry.

Preparation Methods

The synthesis of 2-(2-Fluoro-4-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the use of zinc powder and trimethyl chlorinated silane in oxolane, followed by the addition of 2-bromopropionic acid ethyl ester in tetrahydrofuran . This reaction is carried out under nitrogen protection and involves refluxing at 65°C for several hours.

Chemical Reactions Analysis

2-(2-Fluoro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-Fluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring play a crucial role in its binding affinity and specificity. This compound can act as an agonist or antagonist, depending on the target receptor and the biological context .

Comparison with Similar Compounds

2-(2-Fluoro-4-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and specificity due to the presence of both fluoro and methoxy groups.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11FO3/c1-6(10(12)13)8-4-3-7(14-2)5-9(8)11/h3-6H,1-2H3,(H,12,13)

InChI Key

VZBJPBLTUDWWAC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)C(=O)O

Origin of Product

United States

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